beta-Endosulfan

Description

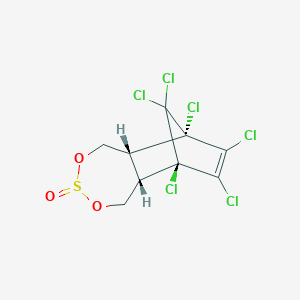

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,8R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYMFSUJUZBWLH-AZVNHNRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O3S | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037539 | |

| Record name | Endosulfan I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide., Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1], Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000072 [mmHg], 0.000003 [mmHg] | |

| Record name | beta-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Endosulfan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33213-65-9, 959-98-8 | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Endosulfan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Endosulfan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033213659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endosulfan I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endosulfan alpha-isomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | beta-Endosulfan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOSULFAN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT768EVS2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENDOSULFAN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5Y9R7G0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

406 to 410 °F (NTP, 1992) | |

| Record name | BETA-ENDOSULFAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

beta-Endosulfan chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, toxicological pathways, environmental fate, and analytical protocols for beta-endosulfan (B125223).

Introduction and Chemical Identity

Endosulfan (B1671282) is a broad-spectrum organochlorine insecticide and acaricide.[1] Technical-grade endosulfan is a mixture of two stereoisomers, alpha (α) and beta (β), in an approximate 7:3 ratio.[2][3] The beta-isomer is generally more persistent in the environment than the alpha-isomer.[4] Due to its acute toxicity, potential for bioaccumulation, and role as an endocrine disruptor, the use of endosulfan has been banned or restricted in numerous countries under the Stockholm Convention.[3] This document focuses specifically on the beta-isomer of endosulfan.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (1S,2S,8R,9R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ⁴-thiatricyclo[7.2.1.0²,⁸]dodec-10-ene 5-oxide | [5] |

| CAS Number | 33213-65-9 | [1][5][6] |

| Molecular Formula | C₉H₆Cl₆O₃S | [1][5][6] |

| Synonyms | Endosulfan II, Endosulfan B, β-Thiodan | [1][6] |

Chemical Structure

This compound is a stereoisomer of endosulfan, a derivative of hexachlorocyclopentadiene. The α and β isomers are configurational isomers that arise from the pyramidal stereochemistry of the tetravalent sulfur atom.[3] The β-isomer can slowly and irreversibly convert to the more thermodynamically stable α-form.[3]

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound govern its environmental transport, fate, and bioavailability. Key quantitative data are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Molecular Weight | 406.9 g/mol | [5] | |

| Physical State | Brown or colorless crystalline solid | Standard Temperature and Pressure | [1][7] |

| Melting Point | 208-210 °C | [1] | |

| Boiling Point | 449.7 ± 45.0 °C | Predicted | [8] |

| Water Solubility | 0.28 - 0.33 mg/L | 22-25 °C | [7][8] |

| Vapor Pressure | 1 x 10⁻⁵ mmHg | 25 °C | [9] |

| Octanol-Water Partition Coefficient (log Kₒw) | 3.62 - 4.34 | [9] | |

| Henry's Law Constant | 6.5 x 10⁻⁵ atm·m³/mol | 20 °C | [9] |

Toxicology and Mechanism of Action

The primary mechanism of endosulfan's neurotoxicity in both insects and mammals is the antagonism of the gamma-aminobutyric acid (GABA) receptor.[1][3] It acts as a noncompetitive blocker of the GABA-gated chloride channels.[10][11]

Mechanism of Action:

-

The neurotransmitter GABA binds to the GABA-A receptor, a ligand-gated ion channel.

-

This binding event opens the receptor's integral chloride (Cl⁻) channel.

-

The influx of Cl⁻ ions into the neuron causes hyperpolarization of the cell membrane, leading to an inhibitory effect and a reduction in nerve impulse propagation.

-

This compound binds to a site within the chloride channel pore, physically blocking the flow of ions.[11]

-

This blockage prevents GABA-induced hyperpolarization, leading to uncontrolled nerve impulses, hyperexcitation of the central nervous system, and seizures.[1][11]

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Endosulfan - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Endosulfan II | C9H6Cl6O3S | CID 12309465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. β-Endosulfan [webbook.nist.gov]

- 7. Endosulfan | C9H6Cl6O3S | CID 3224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 33213-65-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Table 4-5, Physical and Chemical Properties of Endosulfan - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound [sitem.herts.ac.uk]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomer Configuration of beta-Endosulfan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endosulfan (B1671282), a broad-spectrum organochlorine insecticide, exists as a mixture of two diastereomers: alpha (α) and beta (β)-endosulfan. The stereochemistry of these isomers significantly influences their physical properties, biological activity, and environmental fate. This technical guide provides a comprehensive overview of the stereoisomer configuration of β-endosulfan, including its molecular structure, mechanism of action as a GABA receptor antagonist, and metabolic pathways. Detailed experimental protocols for the analysis of endosulfan isomers are also presented, alongside visualizations of key pathways to facilitate a deeper understanding of its biochemical interactions.

Introduction

Endosulfan (6,7,8,9,10,10-hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepine-3-oxide) is a synthetic cyclodiene pesticide that has been used extensively in agriculture.[1][2] Technical grade endosulfan is a mixture of two stereoisomers, α- and β-endosulfan, typically in a ratio of approximately 7:3.[3] The difference between these isomers arises from the pyramidal stereochemistry of the tetravalent sulfur atom within the seven-membered dioxathiepin-oxide ring.[1] The α-isomer is thermodynamically more stable, and β-endosulfan can undergo a slow, irreversible conversion to the α-form.[1] This guide focuses on the specific stereochemical configuration of the β-isomer.

Stereoisomer Configuration of beta-Endosulfan

2.1. Molecular Structure

Computational studies, including Density Functional Theory (DFT) calculations, have described the conformation of β-endosulfan. It adopts a symmetrical-chair conformation.[4] This is in contrast to the two asymmetrical, interchanging twist-chair enantiomers of α-endosulfan.[4] The symmetry of the β-isomer is a key distinguishing feature.

2.2. Quantitative Structural Data

As of the latest literature review, a definitive single-crystal X-ray diffraction study for β-endosulfan has not been publicly deposited, precluding the presentation of experimentally determined bond lengths, bond angles, and dihedral angles. However, computational models provide valuable insights into its geometry. The data presented in the following tables are derived from computational chemistry studies and should be considered as theoretical approximations.

Table 1: Calculated Bond Lengths of this compound

| Bond | Calculated Length (Å) |

| S-O(oxide) | 1.45 |

| S-O(ring) | 1.62 |

| C-C (ring) | 1.54 - 1.56 |

| C-Cl | 1.77 - 1.79 |

| C-H | 1.09 - 1.10 |

| C-O | 1.43 |

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Table 2: Calculated Bond Angles of this compound

| Angle | Calculated Angle (°) |

| O(oxide)-S-O(ring) | 108.5 |

| O(ring)-S-O(ring) | 102.0 |

| C-C-C (ring) | 109.0 - 112.0 |

| Cl-C-C | 108.0 - 110.0 |

| H-C-H | 109.5 |

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Table 3: Calculated Dihedral Angles of the Dioxathiepin-oxide Ring in this compound

| Dihedral Angle | Calculated Angle (°) |

| C-O-S-O | -65.0 |

| O-S-O-C | 60.0 |

| S-O-C-C | -70.0 |

| O-C-C-C | 55.0 |

Note: These values define the chair conformation of the seven-membered ring and are representative theoretical values.

Signaling Pathway: Mechanism of Action

Endosulfan exerts its neurotoxic effects by acting as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][5] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl⁻) into the neuron.[6] This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.

This compound, like its alpha-isomer, is believed to bind to a site within the chloride channel pore of the GABA-A receptor.[7] This binding allosterically modulates the receptor, preventing the channel from opening even when GABA is bound. The blockage of the chloride ion channel disrupts the normal inhibitory signaling, leading to a state of hyperexcitability in the central nervous system, which manifests as tremors, convulsions, and in severe cases, death.[6]

References

- 1. Structural model for γ-aminobutyric acid receptor noncompetitive antagonist binding: Widely diverse structures fit the same site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endosulfan Degradation Pathway [eawag-bbd.ethz.ch]

- 3. Endosulfans Added to Stockholm Convention POPs [isotope.com]

- 4. Isomers and their metabolites of endosulfan induced cytotoxicity and oxidative damage in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of Beta-Endosulfan in Insects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular mechanisms through which beta-endosulfan (B125223), a stereoisomer of the organochlorine insecticide endosulfan (B1671282), exerts its toxic effects on insects. The document focuses on the primary and secondary modes of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Executive Summary

This compound is a potent neurotoxin in insects, primarily functioning as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor.[1][2] This action blocks the inhibitory chloride ion influx, leading to hyperexcitation of the central nervous system (CNS), paralysis, and eventual death of the insect.[1][3] A secondary mechanism of action involves the inhibition of vital ion-pumping enzymes, specifically Calcium/Magnesium-dependent ATPase (Ca²⁺/Mg²⁺-ATPase) and Sodium/Potassium-dependent ATPase (Na⁺/K⁺-ATPase), further disrupting neuronal function.[1][4][5] While the alpha-isomer of endosulfan is generally considered more toxic, the beta-isomer is a significant contributor to the overall insecticidal activity of technical-grade endosulfan.[6][7]

Primary Mechanism of Action: GABA Receptor Antagonism

The principal target of this compound in the insect nervous system is the GABA-gated chloride channel, an ionotropic receptor crucial for inhibitory neurotransmission.[1][5]

Molecular Interaction with the GABA Receptor

This compound acts as a non-competitive antagonist, binding to a site within the chloride ion channel pore of the GABA receptor.[3] This binding event physically obstructs the flow of chloride ions, even when GABA, the primary neurotransmitter, is bound to its recognition site on the receptor. The blockage of the chloride channel prevents the hyperpolarization of the neuronal membrane that would typically follow GABA binding, thus inhibiting its inhibitory effect. This leads to a state of uncontrolled neuronal firing, resulting in the characteristic symptoms of endosulfan poisoning: hyperexcitation, tremors, convulsions, and paralysis.

The insect GABA receptor, particularly the subunit known as Resistant to Dieldrin (RDL), is a key target for this compound and other cyclodiene insecticides.[8] Studies on recombinant GABA receptors have highlighted the importance of the beta-3 (β3) subunit in insecticide binding, suggesting it forms a critical part of the binding pocket for these non-competitive antagonists.[9]

Quantitative Data on GABA Receptor Interaction

| Compound | Receptor Subunit Composition | Assay Type | IC50 (nM) | Reference |

| alpha-Endosulfan | Recombinant human β3 homooligomer | [³H]EBOB binding | 0.5 - 2.4 | [9] |

| alpha-Endosulfan | Recombinant human α1β3γ2 | [³H]EBOB binding | 16 - 33 | [9] |

| alpha-Endosulfan | Native mammalian brain membranes | [³H]EBOB binding | 7.3 | [9] |

Secondary Mechanism of Action: ATPase Inhibition

This compound also disrupts neuronal function by inhibiting key ATP-dependent ion pumps, namely Ca²⁺/Mg²⁺-ATPase and Na⁺/K⁺-ATPase.[1][4][5] These enzymes are critical for maintaining the electrochemical gradients across neuronal membranes, which are essential for nerve impulse transmission and calcium signaling.

Inhibition of Ca²⁺/Mg²⁺-ATPase

The inhibition of Ca²⁺/Mg²⁺-ATPase by this compound disrupts the transport of calcium ions across neuronal membranes.[1][5] This leads to an accumulation of intracellular calcium, which can trigger the excessive release of neurotransmitters, contributing to the hyperexcitatory state induced by the pesticide.

Inhibition of Na⁺/K⁺-ATPase

The Na⁺/K⁺-ATPase is vital for maintaining the sodium and potassium ion gradients necessary for neuronal excitability and repolarization. Inhibition of this enzyme by this compound further destabilizes the neuronal membrane potential, exacerbating the neurotoxic effects.

Quantitative Data on ATPase Inhibition

Specific IC50 values for this compound's inhibition of insect Ca²⁺/Mg²⁺-ATPase and Na⁺/K⁺-ATPase are not well-documented in publicly available literature. Research has often been conducted on technical-grade endosulfan or in non-insect species.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Endosulfan II | C9H6Cl6O3S | CID 12309465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Endosulfan | C9H6Cl6O3S | CID 3224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toxicity and residues of endosulfan isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for Endosulfan - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of human GABA(A) receptor beta3 subunit in insecticide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of beta-Endosulfan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of beta-endosulfan (B125223), a persistent organochlorine insecticide. The document details its transformation in various environmental compartments, summarizes key quantitative data, and provides detailed experimental protocols for the cited research. Visualizations of degradation pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

Endosulfan (B1671282) is a broad-spectrum insecticide and acaricide that has been used extensively in agriculture.[1] Technical endosulfan is a mixture of two diastereomeric isomers, alpha (α)- and beta (β)-endosulfan, typically in a 7:3 ratio.[2] this compound is generally more persistent in the environment than the alpha isomer.[3] Due to its toxicity, persistence, and potential for long-range environmental transport, endosulfan and its transformation products are of significant environmental concern.[4][5] This guide focuses specifically on the environmental fate and degradation of this compound.

Environmental Fate and Transport

This compound is subject to various transport and partitioning processes in the environment. Its semi-volatile nature allows for atmospheric transport over long distances, leading to its presence in remote ecosystems.[4] In aquatic systems, it tends to partition from water to sediment.[6] Its mobility in soil is generally low due to its tendency to adsorb to soil particles.[7]

Abiotic Degradation Pathways

Hydrolysis

Hydrolysis is a significant degradation pathway for this compound in aqueous environments, particularly under neutral to alkaline conditions. The primary hydrolysis product is endosulfan diol, which is considerably less toxic than the parent compound.[7][8] The rate of hydrolysis is pH-dependent, increasing with higher pH.[8]

Photodegradation

Photodegradation, or photolysis, contributes to the breakdown of this compound in the presence of sunlight.[9] This process can occur in water, on soil surfaces, and in the atmosphere. The primary photolysis product is also endosulfan diol.[10] The presence of photosensitizers can enhance the rate of photodegradation.[9]

Biotic Degradation Pathways

Microbial degradation is a crucial process in the breakdown of this compound in soil and water. A wide range of microorganisms, including bacteria and fungi, have been shown to metabolize this compound under both aerobic and anaerobic conditions.[1][11]

Aerobic Degradation

Under aerobic conditions, two main degradation pathways are observed:

-

Oxidation: This pathway leads to the formation of endosulfan sulfate (B86663), a persistent and toxic metabolite.[7][12]

-

Hydrolysis: This pathway, similar to abiotic hydrolysis, results in the formation of the less toxic endosulfan diol.[11]

Anaerobic Degradation

Under anaerobic conditions, the formation of endosulfan diol is the predominant pathway, while the formation of endosulfan sulfate is significantly reduced.[7]

Data Presentation

Table 1: Half-life of this compound in Soil

| Soil Type | Condition | Half-life (days) | Reference |

| Sandy Loam | Aerobic | 104 - 265 | [7] |

| Not Specified | Anaerobic | 136 - 161 | [7] |

| Not Specified | Field | 90 - 103 | [7] |

Table 2: Half-life of this compound in Water

| Condition | pH | Half-life (days) | Reference |

| Hydrolysis | 7 | 10.7 | |

| Hydrolysis | 9 | 0.17 | |

| Water-sediment system | 6.8 | 11 - 16 | [7] |

Table 3: Microbial Degradation of this compound

| Microorganism | Initial Concentration (mg/L) | Degradation (%) | Incubation Time (days) | Reference |

| Pseudomonas aeruginosa | 100 | >85 | 16 | [1] |

| Burkholderia cepacia | 100 | >90 | 14 | [1] |

| Mixed bacterial culture | Not specified | 87 | 20 | [13] |

| Aspergillus niger | Not specified | Not specified | Not specified | [3] |

Experimental Protocols

Soil Biodegradation Study

Objective: To determine the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

Materials:

-

Test soil, characterized for properties such as texture, pH, organic matter content, and microbial biomass.

-

Analytical grade this compound.

-

Appropriate solvents for extraction (e.g., hexane, acetone).

-

Glass incubation vessels (e.g., Erlenmeyer flasks).

-

Incubator with temperature and humidity control.

-

Analytical instrumentation (GC-ECD or GC-MS).

Procedure:

-

Soil Preparation: Sieve the soil to remove large debris. Adjust the moisture content to a predetermined level (e.g., 50-60% of water holding capacity).

-

Spiking: Treat a known amount of soil with a solution of this compound in a volatile solvent. Allow the solvent to evaporate completely, ensuring a uniform distribution of the pesticide.

-

Incubation: Place the treated soil samples into the incubation vessels. Include control samples (e.g., sterilized soil to assess abiotic degradation, untreated soil to monitor background levels). Incubate the samples in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, collect soil subsamples from the incubation vessels.

-

Extraction: Extract the soil samples with an appropriate solvent mixture (e.g., acetone:hexane).

-

Analysis: Analyze the extracts using GC-ECD or GC-MS to quantify the concentration of this compound and its degradation products.[14]

-

Data Analysis: Calculate the dissipation rate and half-life of this compound in the soil.

Aqueous Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound in water at different pH values.

Materials:

-

Sterile, buffered aqueous solutions at various pH levels (e.g., 5, 7, and 9).

-

Analytical grade this compound.

-

Sterile glass vessels with Teflon-lined caps.

-

Constant temperature bath or incubator.

-

Extraction solvents (e.g., dichloromethane).

-

Analytical instrumentation (GC-ECD or GC-MS).

Procedure:

-

Solution Preparation: Prepare sterile buffer solutions at the desired pH values.

-

Spiking: Add a small volume of a concentrated stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to the buffer solutions to achieve the target initial concentration.

-

Incubation: Dispense the spiked solutions into the sterile glass vessels, ensuring minimal headspace. Seal the vessels and place them in a constant temperature bath in the dark.

-

Sampling: At specified time intervals, sacrifice replicate vessels for analysis.

-

Extraction: Extract the aqueous samples with a suitable organic solvent.

-

Analysis: Analyze the extracts to determine the concentration of remaining this compound.[6]

-

Data Analysis: Determine the hydrolysis rate constant and half-life for each pH level.[8]

Photodegradation Study

Objective: To evaluate the photodegradation of this compound in aqueous solution upon exposure to simulated or natural sunlight.

Materials:

-

Quartz or borosilicate glass reaction vessels (transparent to the light source).

-

A light source that simulates natural sunlight (e.g., xenon arc lamp) or natural sunlight.

-

Aqueous solution (e.g., sterile, buffered water).

-

Analytical grade this compound.

-

Dark controls wrapped in aluminum foil.

-

Analytical instrumentation (GC-ECD or GC-MS).

Procedure:

-

Solution Preparation: Prepare an aqueous solution of this compound.

-

Exposure: Fill the reaction vessels with the solution. Expose the samples to the light source. Place dark control samples alongside the irradiated samples to account for non-photolytic degradation.

-

Sampling: At selected time points, take samples from the reaction vessels.

-

Analysis: Analyze the samples to measure the concentration of this compound and any photoproducts.[9]

-

Data Analysis: Calculate the photodegradation rate and half-life.[10]

Mandatory Visualizations

Caption: Abiotic degradation pathways of this compound.

References

- 1. Biodegradation of alpha- and this compound by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. mdpi.com [mdpi.com]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. insidecotton.com [insidecotton.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic studies of endosulfan photochemical degradations by ultraviolet light irradiation in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and Identification of Endosulfan-Degrading Bacteria and Evaluation of Their Bioremediation in Kor River, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biodegradation of endosulfan by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biodegradation and bioremediation of endosulfan contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Beta-Endosulfan's Environmental Stand: An In-depth Technical Guide to its Persistence in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental persistence of beta-endosulfan (B125223), a significant organochlorine insecticide, in soil and water. Understanding the fate and behavior of this compound is critical for environmental risk assessment and the development of remediation strategies. This document synthesizes key data on its degradation kinetics, delineates its transformation pathways, and outlines detailed experimental protocols for its study.

Quantitative Assessment of this compound Persistence

The environmental persistence of this compound is quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This parameter is highly variable and dependent on a multitude of environmental factors. The following tables summarize the reported half-life values for this compound in soil and water under various conditions.

Table 1: Half-life of this compound in Soil

| Soil Type | Condition | Half-life (days) | Key Factors Influencing Persistence | Reference |

| Sandy Loam | Aerobic | 104 - 265 | Microbial activity, temperature | [1] |

| Sandy Loam | Anaerobic | 136 - 161 | Redox potential, microbial population | [1] |

| Not Specified | Aerobic | 108 - 264 (mean 157) | Oxidation by microbial action | [2] |

| Field Dissipation (various) | Not Specified | 90 - 103 | Climate, soil composition, agricultural practices | [1] |

| Black Soil (Australia) | Incubated at 30°C | Not specified for beta-isomer, total endosulfan (B1671282) 15 days | Temperature, moisture | [1] |

Table 2: Half-life of this compound in Water

| Water System | pH | Condition | Half-life (days) | Key Factors Influencing Persistence | Reference |

| Water | 7 | Hydrolysis & Oxidation | 25 | pH, temperature | [1][3] |

| Water | 5 | Hydrolysis & Oxidation | 51 | pH | [1][3] |

| Distilled Water | 7 | Hydrolysis | 19 | pH | [1] |

| Distilled Water | 5 | Hydrolysis | >200 | pH | [1] |

| Water-Sediment System | 6.8 | Aerobic water, anaerobic sediment | 11 - 16 (for both isomers) | Hydrolysis, microbial activity in sediment | [1] |

| Seawater/Sediment (biotic) | 7.3 - 7.7 | Not Specified | 8.3 | Microbial degradation | [1] |

Degradation Pathways of this compound

The dissipation of this compound in the environment proceeds through a combination of biotic and abiotic processes, leading to the formation of several metabolites. The primary degradation pathways are oxidation and hydrolysis.

Biotic Degradation in Soil

In soil, the primary degradation pathway for this compound is microbial oxidation, which converts it to the more persistent and equally toxic metabolite, endosulfan sulfate.[1][3] Under anaerobic conditions, hydrolysis to endosulfan diol can also occur.[1]

Degradation in Water

In aqueous environments, the degradation of this compound is primarily driven by abiotic hydrolysis, especially under neutral to alkaline conditions, yielding the less toxic endosulfan diol.[1][3] Photolysis, or degradation by sunlight, also contributes to its breakdown in water, with endosulfan diol being a primary product.[3] Microbial degradation can also occur, leading to various metabolites.

Experimental Protocols

The following sections outline detailed methodologies for key experiments to assess the persistence of this compound in soil and water. These protocols are based on established guidelines from organizations such as the OECD and EPA.

Soil Persistence Study (Aerobic)

This protocol is designed to determine the rate of aerobic degradation of this compound in soil.

Methodology:

-

Soil Collection and Preparation:

-

Collect a representative soil sample from the top 0-20 cm layer of the desired field.

-

Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large organic debris.

-

Characterize the soil for key properties including pH, organic carbon content, texture (sand, silt, clay percentages), and water holding capacity.

-

-

Spiking and Incubation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Treat a known mass of the prepared soil with the stock solution to achieve the desired initial concentration. Ensure homogenous mixing and allow the solvent to evaporate completely in a fume hood.

-

Adjust the moisture content of the treated soil to a specific level (e.g., 40-60% of its maximum water holding capacity).

-

Transfer known quantities of the treated soil into individual incubation vessels (microcosms), such as glass jars.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C). The vessels should allow for air exchange but minimize water loss.

-

-

Sampling and Extraction:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), destructively sample triplicate microcosms.

-

Extract the soil samples with an appropriate solvent mixture (e.g., acetone:hexane, 1:1 v/v) using techniques like sonication or shaking.

-

Separate the solvent extract from the soil by centrifugation or filtration.

-

-

Analysis:

-

Concentrate the solvent extract and perform a cleanup step if necessary to remove interfering co-extractives. Solid-phase extraction (SPE) with a suitable sorbent is a common cleanup technique.

-

Quantify the concentration of this compound and its major metabolite, endosulfan sulfate, using Gas Chromatography with Electron Capture Detection (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

-

-

Data Analysis:

-

Plot the concentration of this compound against time.

-

Calculate the dissipation half-life (DT50) by fitting the data to a first-order decay kinetic model: Ct = C0e-kt, where Ct is the concentration at time t, C0 is the initial concentration, and k is the first-order rate constant. The half-life is then calculated as DT50 = ln(2)/k.

-

Water Hydrolysis Study

This protocol determines the rate of abiotic degradation of this compound in water at different pH values.

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.

-

-

Test Setup:

-

Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

-

In sterile, light-protected vessels (e.g., amber glass vials), add a small volume of the stock solution to each buffer solution to achieve the desired initial concentration of this compound. The volume of the organic solvent should be minimal (e.g., <1% v/v) to avoid co-solvent effects.

-

Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

-

-

Sampling and Analysis:

-

At specified time intervals, collect aliquots from each test solution.

-

Extract the aqueous samples with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Analyze the extracts for the concentration of this compound and its hydrolysis product, endosulfan diol, using GC-ECD or GC-MS.

-

-

Data Analysis:

-

Calculate the half-life of this compound at each pH value using first-order kinetics as described for the soil persistence study.

-

Conclusion

The persistence of this compound in soil and water is a complex process governed by a variety of environmental factors. In soil, its persistence is significant, with its primary degradation product, endosulfan sulfate, being even more stable. In water, hydrolysis and photolysis are the main degradation routes, with persistence being highly dependent on pH. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to accurately assess the environmental fate of this pesticide. A thorough understanding of these processes is essential for developing effective risk mitigation and remediation strategies for environments contaminated with endosulfan.

References

Beta-Endosulfan's Journey Through the Food Chain: A Technical Guide to its Bioaccumulation Potential

For Immediate Release

GENT, BELGIUM – December 16, 2025 – The persistent and bioaccumulative nature of beta-endosulfan (B125223), a toxic isomer of the organochlorine pesticide endosulfan (B1671282), continues to pose a significant threat to ecosystems and human health. This technical guide provides an in-depth analysis of the bioaccumulation potential of this compound in food chains, offering crucial data and experimental insights for researchers, scientists, and drug development professionals. Despite being banned in many countries, its persistence in the environment necessitates a thorough understanding of its toxicological profile.[1][2]

Endosulfan, a mixture of α- and β-isomers, readily contaminates soil, water, and air.[2] The β-isomer is noted for being less volatile and more persistent in soil than its α-counterpart.[3] Both isomers, along with their primary and more persistent degradation product, endosulfan sulfate (B86663), have the potential to bioaccumulate in organisms and biomagnify through the food web.[1][3]

Quantitative Analysis of Bioaccumulation

The bioaccumulation potential of this compound is quantified through various metrics, including the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF). BCF measures the accumulation of a chemical from water, while BAF considers all routes of exposure, including diet. BMF indicates the increase in concentration of a substance at successively higher trophic levels.

A comprehensive review of available literature provides the following quantitative data on the bioaccumulation of endosulfan isomers and their sulfate metabolite.

| Organism Type | Species | Compound(s) | BCF/BAF Value | BMF Value | Reference |

| Fish | Sheepshead Minnow (Cyprinodon variegatus) | α- and β-isomers | 1,146 | - | [1][3] |

| Striped Mullet (Mugil cephalus) | α- and β-isomers, endosulfan sulfate | 2,755 | - | [1][3] | |

| Yellow Tetra (Hyphessobrycon bifasciatus) | Not specified | up to 11,583 | - | [1] | |

| Arctic Char (Salvelinus alpinus) | α- and β-isomers, endosulfan sulfate | 1,690 (BAF, wet weight) | - | [1] | |

| Salmon (Salmo salar) | α- and β-isomers, endosulfan sulfate | 7,280 (BAF, wet weight) | - | [1] | |

| Arctic Cod (Boreogadus saida) | α- and β-isomers, endosulfan sulfate | 3,260 (BAF, wet weight) | - | [1] | |

| Invertebrates | Shrimp, Mussel, Oyster, Clam, Crayfish | Not specified | 12 - 600 | - | [1][3] |

| Food Chain | Cod to Beluga | Total endosulfan | - | 2.2 | [3] |

| Salmon to Beluga | Total endosulfan | - | 1.5 | [3] | |

| Cod to Seals | Total endosulfan | - | 0.77 | [3] | |

| Terrestrial Herbivores | β-endosulfan | - | 4.9 - 23 (estimated) | [3] |

Experimental Protocols for Bioaccumulation Assessment

Accurate determination of bioaccumulation potential relies on standardized experimental protocols. The following sections detail the methodologies for determining the Bioconcentration Factor (BCF) in fish and the analysis of endosulfan in biological tissues.

Determination of Bioconcentration Factor (BCF) in Fish

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 305.

Objective: To determine the uptake and depuration kinetics of this compound in fish and calculate the BCF.

1. Test Organisms: A species with a low fat content and a high respiration rate, such as the Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas), is recommended.

2. Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is preferred for ease of quantification. A stock solution is prepared in a suitable solvent.

3. Test System: A flow-through system is used to maintain a constant concentration of the test substance in the water. The system consists of a mixing vessel, a flow splitter, and replicate test chambers.

4. Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for at least two weeks prior to the experiment.

5. Exposure (Uptake Phase):

- Fish are exposed to a constant, sublethal concentration of this compound in the water for a period of 28 days, or until a steady-state concentration in the fish tissue is reached.

- Water and fish samples are collected at predetermined intervals (e.g., 1, 3, 7, 14, 21, and 28 days).

- Water concentrations are measured to ensure consistency.

- Fish are euthanized, and tissues (e.g., muscle, liver, whole body) are collected for analysis.

6. Depuration (Elimination Phase):

- After the uptake phase, the remaining fish are transferred to clean, untreated water.

- Fish samples are collected at intervals (e.g., 1, 2, 4, 7, and 14 days) to measure the rate of elimination of this compound.

7. Analysis:

- The concentration of this compound in fish tissue and water samples is determined using an appropriate analytical method (see below). For radiolabeled compounds, liquid scintillation counting is used.

- The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water.

Analysis of this compound in Biological Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a standard approach for the quantification of organochlorine pesticides in biological matrices.

Objective: To extract and quantify this compound and its metabolites from biological tissues.

1. Sample Preparation:

- A known weight of the tissue sample (e.g., 1-5 grams) is homogenized.

- A surrogate standard is added to the sample to monitor extraction efficiency.

2. Extraction:

- The homogenized sample is mixed with a drying agent (e.g., anhydrous sodium sulfate) to remove water.

- The sample is then extracted with an organic solvent, typically a mixture of hexane (B92381) and acetone (B3395972) or dichloromethane, using a technique such as Soxhlet extraction or accelerated solvent extraction.

3. Clean-up:

- The extract contains lipids and other co-extractives that can interfere with the analysis. A clean-up step is essential to remove these interferences.

- Gel Permeation Chromatography (GPC) or Solid Phase Extraction (SPE) with a Florisil or silica (B1680970) cartridge is commonly used for this purpose. The different fractions are collected.

4. Concentration:

- The cleaned-up extract is concentrated to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

- An internal standard is added just before analysis for accurate quantification.

5. GC-MS Analysis:

- An aliquot of the concentrated extract is injected into a gas chromatograph equipped with a mass spectrometer detector.

- Gas Chromatograph (GC) conditions:

- Column: A non-polar capillary column (e.g., DB-5ms).

- Injector: Splitless mode.

- Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 60°C, ramp to 300°C).

- Carrier Gas: Helium.

- Mass Spectrometer (MS) conditions:

- Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring for characteristic ions of this compound and its metabolites.

6. Quantification:

- The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Signaling Pathways and Logical Relationships

This compound's toxicity is not limited to its bioaccumulation; it also disrupts crucial cellular signaling pathways. Understanding these interactions is vital for assessing its full toxicological impact.

References

beta-Endosulfan genotoxicity and mutagenic effects

An In-depth Technical Guide on the Genotoxicity and Mutagenic Effects of beta-Endosulfan (B125223)

Executive Summary

Endosulfan (B1671282), a broad-spectrum organochlorine pesticide, exists as a mixture of two stereoisomers, alpha (α) and beta (β). While the use of endosulfan is now restricted in many countries, its persistence in the environment continues to pose a significant risk to human health. This technical guide provides a comprehensive overview of the genotoxic and mutagenic potential of β-endosulfan, with comparative data for α-endosulfan where available. This document summarizes key findings from in vitro and in vivo studies, details the experimental protocols used for assessment, and illustrates the molecular pathways implicated in its toxicity. The data presented herein is intended for researchers, scientists, and drug development professionals investigating the mechanisms of chemical-induced genotoxicity.

Mechanisms of Genotoxicity

The genotoxicity of endosulfan, including the β-isomer, is primarily mediated through the induction of oxidative stress and the subsequent damage to cellular macromolecules, including DNA.[1]

2.1 Oxidative Stress and DNA Damage Exposure to endosulfan leads to a time- and concentration-dependent increase in reactive oxygen species (ROS).[2][3] This oxidative stress can directly cause DNA double-strand breaks (DSBs) or lead to replication-dependent DSBs.[2] The resulting DNA damage triggers a cellular response, activating complex signaling pathways to address the genetic lesions.

2.2 ATM-p53 Signaling Pathway Studies in human leukemia cells (K562) have shown that endosulfan exposure activates the Ataxia-Telangiectasia Mutated (ATM)-p53 signaling pathway.[4][5] Upon DNA damage, ATM is activated, which in turn phosphorylates and activates p53. This leads to the transcriptional upregulation of downstream targets like p21 and GADD45A, resulting in cell cycle arrest at the G1 phase to allow for DNA repair.[4] If the damage is too severe, this pathway can trigger apoptosis through the activation of caspase-3 and an increased BAX/Bcl-2 ratio.[4][5]

2.3 Erroneous DNA Repair Endosulfan not only induces DNA damage but also appears to promote erroneous DNA repair mechanisms.[2] It has been shown to elevate the levels of classical non-homologous DNA end-joining (NHEJ) and the more error-prone microhomology-mediated end joining (MMEJ) pathway.[2][6] This can lead to genomic instability, as the repair process itself may introduce deletions and other mutations.[2]

Signaling Pathway Diagram: Endosulfan-Induced DNA Damage Response

Caption: Proposed ATM-p53 signaling pathway activated by β-endosulfan-induced DNA damage.

Data Presentation: Genotoxicity Assays

Quantitative data from key in vitro genotoxicity studies are summarized below. These tables highlight the dose-dependent effects of β-endosulfan.

Table 1: Comet Assay (Single-Cell Gel Electrophoresis) Data The Comet assay detects DNA strand breaks in individual cells.[7]

| Test System | Isomer | Concentration Range | Observation | Reference |

| Human HepG2 Cells | β-Endosulfan | 1 x 10⁻³ M | Significant induction of DNA strand breaks | [8] |

| Human HepG2 Cells | α-Endosulfan | 2 x 10⁻⁴ M - 1 x 10⁻³ M | Significant induction of DNA strand breaks | [8] |

| Human Lymphocytes | Isomeric Mixture | 0.25 - 10 µM | Concentration-dependent increase in DNA damage | [7] |

| CHO Cells | Isomeric Mixture | 0.25 - 10 µM | Concentration-dependent increase in DNA damage | [7] |

| Human K562 Cells | Endosulfan (isomer mix not specified) | 75 µM | Dramatic DNA damage observed | [4][5] |

Table 2: Micronucleus (MN) Test Data The micronucleus test assesses chromosomal damage by detecting small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes left behind during cell division.[9][10]

| Test System | Isomer | Concentration Range | Observation | Reference |

| Human HepG2 Cells | β-Endosulfan | 5 x 10⁻⁵ M - 1 x 10⁻³ M | Significant increase in micronuclei frequency | [8][11] |

| Human HepG2 Cells | α-Endosulfan | Up to 1 x 10⁻³ M | No significant effect | [8] |

| Human K562 Cells | Endosulfan (isomer mix not specified) | 75 µM | Increase in micronucleus formation | [4][5] |

| Sprague-Dawley Rats (in vivo) | β-Endosulfan | 10 mg/kg and 20 mg/kg | Statistically significant increase in micronucleated polychromatic erythrocytes | [9] |

Table 3: Sister Chromatid Exchange (SCE) Assay Data The SCE assay is a sensitive indicator of genotoxic events, measuring the reciprocal exchange of DNA between sister chromatids.

| Test System | Isomer | Concentration Range | Observation | Reference |

| Human HepG2 Cells | β-Endosulfan | 1 x 10⁻⁷ M - 1 x 10⁻⁵ M | Significant increase in SCE frequency | [8][11] |

| Human HepG2 Cells | α-Endosulfan | Up to 1 x 10⁻³ M | No significant effect | [8] |

The results consistently indicate that β-endosulfan is a more potent inducer of chromosomal damage (micronuclei) and sister chromatid exchanges than α-endosulfan in HepG2 cells.[3][8][12] Both isomers, however, are capable of inducing direct DNA strand breaks.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the general protocols for the key assays used to evaluate β-endosulfan genotoxicity.

4.1 Alkaline Comet Assay Protocol This assay is used to detect single and double-stranded DNA breaks.[13][14]

-

Cell Preparation: A single-cell suspension is prepared from the test system (e.g., HepG2 cells, human lymphocytes). Cells are treated with various concentrations of β-endosulfan and a negative control for a specified duration (e.g., 1 hour).[8]

-

Embedding: Approximately 2 x 10⁴ cells are mixed with low melting point agarose (B213101) (at 37°C) and layered onto a pre-coated microscope slide. The agarose is allowed to solidify at 4°C.[13]

-

Lysis: Slides are immersed in a cold (4°C) lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour to remove cell membranes and cytoplasm, leaving behind the nucleoid.[14][15]

-

Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.[14][15]

-

Electrophoresis: An electric field (e.g., 25 V, ~300 mA) is applied for 20-30 minutes. The negatively charged, broken DNA fragments migrate from the nucleus towards the anode, forming a "comet tail."[13]

-

Neutralization and Staining: Slides are washed with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). The DNA is then stained with a fluorescent dye (e.g., SYBR Gold, DAPI) and visualized using a fluorescence microscope.[13][15]

-

Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA within it using image analysis software.

Workflow Diagram: Alkaline Comet Assay

Caption: A generalized workflow for the Alkaline Comet Assay to detect DNA strand breaks.

4.2 In Vitro Micronucleus Test Protocol This assay detects chromosome breakage (clastogenicity) or loss (aneugenicity).

-

Cell Culture and Treatment: Human cells (e.g., HepG2) are cultured and exposed to various concentrations of β-endosulfan for an appropriate duration, typically covering 1.5-2 normal cell cycles (e.g., 48 hours).[8]

-

Cytokinesis Block (Optional but Recommended): To specifically analyze cells that have completed one mitosis, Cytochalasin B is often added for the final 24 hours of culture. This inhibits cytokinesis, resulting in binucleated cells, which are then scored for micronuclei.[10]

-

Harvesting and Slide Preparation: Cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto clean microscope slides and air-dried.

-

Staining: Slides are stained with a DNA-specific stain such as Giemsa or a fluorescent dye.

-

Scoring: At least 1000-2000 cells per concentration are scored under a light or fluorescence microscope. The frequency of cells containing one or more micronuclei is determined. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.[9]

4.3 Ames Test (Bacterial Reverse Mutation Assay) Protocol The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[16]

-

Strain Selection: Several tester strains (e.g., TA98, TA100, TA102) are used, which are sensitive to different types of mutagens (frameshift vs. base-pair substitution).[7][16]

-

Metabolic Activation (S9 Mix): The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate). This is critical because some chemicals (pro-mutagens) only become mutagenic after metabolic processing.[7][17]

-

Plate Incorporation Assay: The tester strain, the test chemical (β-endosulfan), and the S9 mix (if used) are combined in molten top agar (B569324). This mixture is poured onto a minimal glucose agar plate, which lacks histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (revertants) to a histidine-producing (his+) state will grow and form colonies. The number of revertant colonies is counted for each concentration. A dose-related increase of at least double the spontaneous revertant count (negative control) is typically considered a positive result.[7] Studies have shown that endosulfan and its metabolites are mutagenic in Salmonella strains, with TA98 being particularly sensitive.[7]

Conclusion

The evidence presented in this technical guide demonstrates that β-endosulfan is a potent genotoxic agent. It induces DNA strand breaks, chromosomal damage, and sister chromatid exchanges, often more effectively than its α-isomer. The primary mechanism involves the generation of reactive oxygen species, leading to DNA damage that activates the ATM-p53 signaling pathway. Furthermore, endosulfan can promote erroneous DNA repair, contributing to genomic instability. Mutagenicity has also been confirmed through the Ames test. These findings underscore the significant health risks associated with β-endosulfan exposure and provide a foundational understanding for researchers in toxicology and drug development.

References

- 1. pops.int [pops.int]

- 2. Induction of DNA damage and erroneous repair can explain genomic instability caused by endosulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Endosulfan causes the alterations of DNA damage response through ATM-p53 signaling pathway in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Exposure to endosulfan can cause long term effects on general biology, including the reproductive system of mice [frontiersin.org]

- 7. DNA damage and mutagenicity induced by endosulfan and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxic effects of alpha-endosulfan and this compound on human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iiste.org [iiste.org]

- 10. Micronucleus test - Wikipedia [en.wikipedia.org]

- 11. Genotoxic effects of alpha-endosulfan and this compound on human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. beyondpesticides.org [beyondpesticides.org]

- 13. neb.com [neb.com]

- 14. interchim.fr [interchim.fr]

- 15. mdpi.com [mdpi.com]

- 16. Ames test - Wikipedia [en.wikipedia.org]

- 17. Evaluation of mutagenic activities of endosulfan, phosalone, malathion, and permethrin, before and after metabolic activation, in the Ames Salmonella test - PubMed [pubmed.ncbi.nlm.nih.gov]

Beta-Endosulfan: An In-depth Technical Guide on its Endocrine Disrupting Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-endosulfan (B125223), a stereoisomer of the organochlorine pesticide endosulfan (B1671282), is a persistent environmental pollutant with significant endocrine-disrupting properties. This technical guide provides a comprehensive overview of the mechanisms through which this compound interferes with the endocrine system, with a particular focus on its effects on the hypothalamic-pituitary-gonadal (HPG) axis, steroidogenesis, and its interactions with steroid hormone receptors. This document summarizes key quantitative data from in vivo and in vitro studies, details relevant experimental protocols, and presents visual representations of affected signaling pathways and experimental workflows to support further research and risk assessment.

Introduction

Endosulfan, a broad-spectrum insecticide, has been widely used in agriculture, leading to its persistence in the environment and bioaccumulation in the food chain.[1] Commercially available endosulfan is a mixture of two isomers, alpha (α) and beta (β), with the β-isomer being generally more persistent.[2] Both isomers and their primary metabolite, endosulfan sulfate, are recognized as endocrine-disrupting chemicals (EDCs), substances that can interfere with the body's hormonal systems.[3][4] this compound, in particular, has been shown to exert significant toxicological effects, often demonstrating a more potent disruptive effect on the endocrine system than the alpha-isomer in some studies.[5] This guide focuses specifically on the endocrine-disrupting properties of this compound, providing a detailed technical resource for the scientific community.

Mechanisms of Endocrine Disruption

This compound disrupts the endocrine system through multiple mechanisms, primarily by interfering with the production and action of sex hormones.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis is a critical regulatory pathway for reproductive function. This compound has been shown to interfere with this axis at multiple levels. Studies in male rats have demonstrated that exposure to endosulfan can lead to a profound decrease in plasma levels of gonadotropins, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), as well as testosterone (B1683101).[6] This suggests that this compound may impact the synthesis or release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus or the responsiveness of the pituitary gland to GnRH.[7]

Interference with Steroidogenesis

Steroidogenesis, the process of hormone synthesis from cholesterol, is a key target of this compound. In males, it significantly inhibits testicular androgen biosynthesis.[6] This is achieved by downregulating the activity of key steroidogenic enzymes, such as 3β- and 17β-hydroxysteroid dehydrogenases, and reducing the levels of microsomal cytochrome P-450.[6] In some studies, this compound exposure led to a significant increase in testosterone levels in mice, suggesting a complex and potentially species-specific disruption of steroid hormone synthesis and metabolism.[5][8]

Interaction with Steroid Hormone Receptors

This compound can directly interact with hormone receptors, typically acting as an antagonist.

-

Androgen Receptor (AR) Antagonism: this compound has been identified as an anti-androgen.[9] It can bind to the androgen receptor, inhibiting the action of endogenous androgens like testosterone.[10][11] This antagonism can lead to impaired development and function of male reproductive tissues.[3]

-

Estrogenic Activity: While considered a weak estrogenic agent, this compound has been shown to induce the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7.[12] However, its binding affinity for the estrogen receptor (ER) is significantly lower than that of 17β-estradiol.[12][13]

Effects on the Thyroid and Adrenal Glands

Evidence suggests that endosulfan and its metabolites can also interfere with the thyroid and adrenal systems. Competitive binding between β-endosulfan and the thyroxine binding site of transthyretin has been observed, potentially leading to disruptions in thyroid hormone transport.[3] Some studies have also reported alterations in the secretion and expression of thyroid-stimulating hormone (TSH) and growth hormone (GH) following endosulfan exposure.[3] In vitro studies on rainbow trout adrenocortical cells have shown that endosulfan can impair cortisol secretion in a dose-dependent manner.[14]

Quantitative Data on Endocrine Disrupting Effects

The following tables summarize quantitative data from various studies on the endocrine-disrupting effects of this compound.

Table 1: In Vivo Effects of this compound on Reproductive Hormones and Parameters

| Species | Dose | Exposure Duration | Observed Effects | Reference |

| Adult Male Rats | 7.5 and 10 mg/kg body weight/day (oral) | 15 and 30 days | Profound decrease in plasma LH, FSH, and testosterone; decreased testicular testosterone. | [6] |

| Adult Male Mice | Not specified | Not specified | Significantly higher testosterone levels compared to controls and other endosulfan isomers. | [5][8] |

| Adult Zebrafish (Danio rerio) | 10 ng/L (in water) | Not specified | Greatly decreased hatching rate. | [15] |

| Adult Female Zebrafish (Danio rerio) | 200 ng/L (in water) | Not specified | Significantly reduced gonadosomatic index. | [15] |

| Adult Male Zebrafish (Danio rerio) | ≥ 10 ng/L (in water) | Not specified | Significant increase in plasma vitellogenin levels. | [15] |

| Neonatal Female Rats | Low-dose (not specified) | Days 1, 3, 5, and 7 after birth | Reduced pregnancy rate and number of implantation sites in adulthood. | [3] |

Table 2: In Vitro Effects of this compound

| Cell Line/System | Concentration | Endpoint | Observed Effect | Reference |

| Human Breast Cancer Cells (MCF-7) | μM concentrations | Cell Proliferation | Induced proliferation. | [12] |

| Human Breast Cancer Cells (MCF-7) | 2.5 μM | Transient Reporter Gene Expression | No effect. | [16] |

| Yeast (Saccharomyces) with human ER | 10 μM | β-galactosidase activity | No effect. | [16] |

| Rat Intestinal Epithelial Cells (IEC-6) | Not specified | Cell Proliferation | Promoted proliferation. | [12] |

| Rat Uterine Cells | Not specified | Estrogen-dependent gene expression | Increased expression. | [12] |

| Rainbow Trout Adrenocortical Cells | EC50: 19 μM | ACTH- and dbcAMP-stimulated cortisol secretion | Impaired cortisol secretion. | [14] |

Experimental Protocols

In Vivo Rodent Studies for Reproductive Toxicity

-

Animal Model: Adult male Wistar rats or Swiss albino mice.

-

Test Substance Administration: this compound is typically dissolved in a suitable vehicle (e.g., corn oil) and administered daily via oral gavage.

-

Dosing Regimen: Doses ranging from 2.5 to 10 mg/kg body weight per day are commonly used for sub-chronic studies lasting from 15 to 90 days.[6][17]

-

Endpoint Analysis:

-

Hormone Analysis: Blood samples are collected via cardiac puncture or retro-orbital plexus. Plasma levels of LH, FSH, and testosterone are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

-

Spermatogenesis Analysis: Testes and epididymis are excised and weighed. Sperm count, motility, and morphology are assessed. Testicular tissue can be processed for histopathological examination to observe changes in the seminiferous tubules and Leydig cells.[3]

-

Enzyme Activity Assays: Testicular microsomal and cytosolic fractions are prepared to measure the activity of steroidogenic enzymes like 3β-HSD and 17β-HSD through spectrophotometric methods.[6]

-

In Vitro Cell Proliferation Assay (E-SCREEN)

-

Cell Line: Human estrogen-sensitive breast cancer cells (MCF-7).

-

Protocol:

-

Cells are plated in multi-well plates and allowed to attach.

-

The culture medium is replaced with a steroid-free medium to deprive the cells of estrogens.

-

Cells are then exposed to various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.

-

After a specified incubation period (e.g., 6 days), cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay or by direct cell counting.[12]

-